molecular formula C17H27BFNO2 B3049538 4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester CAS No. 2096341-88-5

4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

Cat. No. B3049538
M. Wt: 307.2
InChI Key: OCEKBQBXAJETQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” seems to be a boronic acid ester. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are often used in organic synthesis, particularly in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for “4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” were not found, phenylboronic pinacol esters are known to undergo hydrolysis. The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .

Scientific Research Applications

Synthesis of Fluorinated Compounds

  • Zhou et al. (2016) reported the use of a nickel-catalyzed transformation process involving fluoroarenes and arylboronic acid pinacol esters for synthesizing various fluorinated compounds (Zhou et al., 2016).

Polymer Synthesis

  • Neilson et al. (2007) described the synthesis of mixed chromophore perfluorocyclobutyl copolymers using intermediates like 4-trifluorovinyloxyphenylboronic acid pinacol ester (Neilson et al., 2007).

Fluoride Ion Sensing

  • Jańczyk et al. (2012) utilized organoboron compounds, such as pinacol ester of 2,4,6-trifluorophenylboronic acid, as Lewis acid receptors for fluoride ions in polymer membranes (Jańczyk et al., 2012).

Development of Responsive Polymers

  • Cui et al. (2017) explored the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester (Cui et al., 2017).

Phosphorescent Materials

  • Shoji et al. (2017) discovered that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence at room temperature (Shoji et al., 2017).

Chemical Reactions and Synthesis

  • Matteson et al. (1974) demonstrated the use of pinacol ester in the synthesis of alkene-1,1-diboronic esters from the reaction of triborylmethide anions with ketones or aldehydes (Matteson et al., 1974).

Drug Synthesis and Modification

  • Niwa et al. (2015) achieved the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters, highlighting its use in drug synthesis and modification (Niwa et al., 2015).

Advanced Organic Chemistry Applications

  • Sugiyama et al. (2013) used allylboronic acid pinacol esters in the diastereoselective amidoallylation of glyoxylic acid, contributing to advanced organic chemistry applications (Sugiyama et al., 2013).

Other Applications

  • Narita et al. (2018) and Pandya et al. (2003) further expanded the applications of arylboronic acid pinacol esters in organic synthesis and material science (Narita et al., 2018), (Pandya et al., 2003).

properties

IUPAC Name

N-ethyl-N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-9-10-14(15(19)11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEKBQBXAJETQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(CC)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123047
Record name Benzenemethanamine, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

CAS RN

2096341-88-5
Record name Benzenemethanamine, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
Reactant of Route 3
Reactant of Route 3
4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
Reactant of Route 4
Reactant of Route 4
4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
Reactant of Route 5
Reactant of Route 5
4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
Reactant of Route 6
4-(N,N-Diethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.